1-Hexan-d13-ol
Overview
Description
It has the molecular formula CD3(CD2)4CD2OH and a molecular weight of 115.25 g/mol . This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications.
Preparation Methods
1-Hexan-d13-ol can be synthesized through several methods. One common synthetic route involves the deuteration of 1-Hexanol. This process typically requires the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions . Industrial production methods may involve the use of deuterated reagents and solvents to achieve high isotopic purity.
Chemical Reactions Analysis
1-Hexan-d13-ol undergoes various chemical reactions similar to those of non-deuterated alcohols. Some of the common reactions include:
Scientific Research Applications
1-Hexan-d13-ol is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 1-Hexan-d13-ol is primarily related to its use as a tracer in NMR spectroscopy. The deuterium atoms in the compound provide distinct signals in NMR spectra, allowing researchers to track the movement and transformation of molecules in chemical reactions and biological systems . This helps in elucidating reaction mechanisms and metabolic pathways.
Comparison with Similar Compounds
1-Hexan-d13-ol is unique due to its deuterium content, which distinguishes it from non-deuterated alcohols like 1-Hexanol. Similar compounds include other deuterated alcohols such as 1-Octanol-d18 and 1-Octan-d17-ol . These compounds share similar applications in NMR spectroscopy and other research fields but differ in their carbon chain lengths and specific uses.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-2-3-4-5-6-7/h7H,2-6H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIAUFGUXNUGDI-UTBWLCBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583730 | |
Record name | (~2~H_13_)Hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204244-84-8 | |
Record name | (~2~H_13_)Hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 204244-84-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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